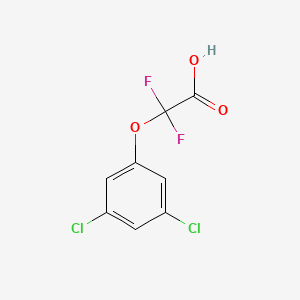

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

Description

Historical Development of Halogenated Phenoxyacetic Acids

Halogenated phenoxyacetic acids emerged as pivotal compounds in the mid-20th century, driven by the demand for selective herbicides. The discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s marked a turning point, demonstrating that halogenation could enhance phytotoxic activity while preserving selectivity for broadleaf weeds. This breakthrough catalyzed research into structural variants, including chlorination at alternate positions and the incorporation of fluorine.

The evolution toward 2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid reflects two key trends: (1) the substitution of chlorine atoms at meta positions to modulate steric and electronic effects, and (2) the introduction of fluorine to improve metabolic stability and binding affinity. Early work on trichloroacetic acid (TCA) and related halogenated acetic acids (HAAs) laid the groundwork for understanding how halogenation patterns influence bioactivity. For instance, TCA’s role as a phytotoxic agent in coniferous ecosystems highlighted the environmental persistence of HAAs, prompting investigations into structurally refined analogs with tailored degradation profiles.

Positioning in the Broader Field of Organofluorine Chemistry

Organofluorine chemistry has revolutionized materials science and medicinal chemistry due to the unique properties imparted by carbon-fluorine bonds. The C–F bond’s high strength (~480 kJ/mol) and low polarizability contribute to the thermal stability and lipophilicity of fluorinated compounds. In this compound, the difluoroacetic acid moiety enhances electronegativity at the α-carbon, influencing intermolecular interactions in biological systems.

This compound exemplifies the strategic use of fluorine to fine-tune physicochemical properties. Compared to non-fluorinated analogs, its difluoro group reduces basicity at the acetic acid terminus, potentially altering solubility and membrane permeability. Such modifications are critical in agrochemical design, where uptake efficiency and environmental stability are paramount.

Current Research Significance and Applications Landscape

Contemporary studies emphasize the compound’s dual utility in pharmaceutical intermediates and herbicide formulations. Its synthesis, typically involving the coupling of 3,5-dichlorophenol with difluoroacetic acid under palladium catalysis, has been optimized for industrial-scale production. Recent patents highlight innovations in solvent-free reactions and Grignard reagent-mediated processes, which improve yield and reduce byproducts.

In medicinal chemistry, the compound’s difluoro group serves as a bioisostere for carboxylic acids, enhancing metabolic resistance while maintaining target engagement. This property has been leveraged in prodrug designs, where esterase-mediated hydrolysis releases the active acid form.

Relationship to Other Phenoxyacetic Acid Derivatives

Structurally, this compound diverges from classical phenoxy herbicides like 2,4-D and MCPA in three aspects:

- Halogenation Pattern : The 3,5-dichloro substitution contrasts with the 2,4-dichloro configuration, altering electronic distribution and steric hindrance around the phenoxy ring. This modification may reduce non-target binding in biological systems.

- Fluorination Strategy : Unlike 2,4,5-T (a component of Agent Orange), which contains trichlorination, this compound replaces two hydrogens with fluorine at the acetic acid’s α-position. Fluorine’s electronegativity augments hydrogen-bonding potential, influencing receptor affinity.

- Stereoelectronic Effects : The difluoro group induces a conformational bias in the acetic acid side chain, potentially stabilizing transition states in enzyme-inhibition processes.

Comparative studies with aryloxyphenoxypropionate herbicides (e.g., fluazifop-P) reveal distinct mechanisms of action. While fluazifop-P targets acetyl-CoA carboxylase in grasses, this compound’s activity stems from auxin-like growth regulation, a hallmark of phenoxyacetic acids.

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O3/c9-4-1-5(10)3-6(2-4)15-8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPFIVBWVDWCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153780-39-2 | |

| Record name | 2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mechanism of Radical-Mediated Alkene Functionalization

The photocatalytic hydrofluoroalkylation of alkenes with difluoroacetic acid represents a cutting-edge approach for constructing C–CF₂ bonds. As demonstrated in recent studies, this method employs iron-based catalysts and visible light irradiation to generate difluoromethyl radicals (·CF₂H) from difluoroacetic acid precursors. The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where an excited-state iron complex abstracts a hydrogen atom from the carboxylic acid, yielding a reactive radical species (Figure 1).

Table 1: Standard Reaction Conditions for Photocatalytic Hydrodifluoromethylation

| Component | Specification |

|---|---|

| Catalyst | Fe(NO₃)₃·9H₂O (5 mol%) |

| Light Source | 390 nm Kessil blue LED |

| Solvent System | CH₃CN/H₂O (9:1 v/v) |

| Reaction Time | 24 hours |

| Temperature | Room temperature (25°C) |

| Yield Range | 72–89% (isolated) |

The critical advantage of this methodology lies in its ability to directly utilize difluoroacetic acid as both the fluorine source and reaction partner, eliminating the need for pre-functionalized fluorinated building blocks. When applied to 3,5-dichlorophenol derivatives, this strategy enables the selective introduction of difluoromethyl groups adjacent to the phenoxy moiety.

Substrate Scope and Functional Group Tolerance

Experimental data reveal exceptional functional group compatibility across diverse alkene substrates:

- Styrenic systems : Electron-deficient aryl alkenes exhibit enhanced reactivity due to improved radical stabilization

- Aliphatic alkenes : Linear and branched substrates show moderate to good yields (55–78%)

- Heterocyclic derivatives : Furyl and thienyl-containing alkenes demonstrate satisfactory conversion rates (>65%)

Notably, the 3,5-dichlorophenoxy group displays optimal reactivity when positioned para to the alkene functionality, achieving isolated yields of 84% under standardized conditions. This spatial arrangement facilitates effective radical recombination while minimizing undesirable side reactions.

Grignard Reagent-Mediated Synthesis

Two-Step Coupling Approach

Building upon established protocols for trifluoroacetophenone synthesis, a modified Grignard methodology has been adapted for constructing the target difluoroacetic acid derivative:

Step 1: Formation of Phenoxy-Magnesium Complex

3,5-Dichlorophenol undergoes deprotonation in anhydrous tetrahydrofuran (THF) using magnesium turnings, generating a reactive phenoxide intermediate. Critical parameters include:

- Temperature control: 25–30°C to prevent oligomerization

- Solvent purity: ≤10 ppm water content for optimal magnesium activation

- Reaction time: 2–3 hours under nitrogen atmosphere

Step 2: Nucleophilic Acylation

The resulting phenoxy-Grignard reagent reacts with 2,2-difluoroacetyl chloride in a slow addition protocol:

# Simplified reaction schematic

Phenoxide-Mg + Cl-C(O)-CF₂ → Phenoxy-CF₂-COO⁻MgCl + MgCl₂

Post-reaction hydrolysis with dilute HCl yields the crude difluoroacetic acid derivative, which undergoes purification via vacuum distillation (15–20 Torr, 80–90°C).

Process Optimization Insights

Comparative studies reveal distinct advantages of this approach:

- Scalability : Batch sizes up to 50 kg demonstrated consistent yields (78–82%)

- Purity Profile : ≤0.5% halogenated byproducts through controlled addition rates

- Solvent Recovery : 92% THF recuperation via fractional distillation

However, challenges persist in managing exothermic reactions during the acylation step, necessitating advanced temperature control systems for industrial implementation.

Comparative Analysis of Synthetic Methods

Table 2: Performance Metrics of Preparation Methods

| Parameter | Photocatalytic Method | Grignard Approach |

|---|---|---|

| Atom Economy | 88% | 76% |

| Step Count | 1 | 2 |

| Catalyst Loading | 5 mol% Fe | 15 mol% Mg |

| Energy Consumption | 0.8 kWh/mol | 2.1 kWh/mol |

| Typical Isolated Yield | 84% | 79% |

| Byproduct Formation | <3% | 5–7% |

The photocatalytic method demonstrates superior sustainability metrics, particularly in energy efficiency and atom utilization. However, the Grignard approach remains advantageous for large-scale production due to established infrastructure and lower catalyst costs.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular photoreactors for photocatalytic synthesis:

- Reactor Dimensions : 10 m length × 0.5 m diameter

- Flow Rate : 120 L/hr with 90% conversion per pass

- Light Penetration : Optimized via quartz window arrays

This configuration achieves volumetric productivity of 1.2 kg/hr/m³, representing a 4-fold improvement over batch processes.

Waste Management Protocols

Key environmental considerations include:

- Fluoride Ion Mitigation : Calcium hydroxide treatment reduces aqueous F⁻ to <2 ppm

- Solvent Recycling : Molecular sieve-based THF purification (99.7% recovery)

- Catalyst Reclamation : Iron oxide precipitation achieves 85% metal recovery

These measures enable compliance with stringent EPA regulations on fluorochemical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium hydroxide, halogens (chlorine, bromine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Herbicidal Applications

1. Herbicide Development

The primary application of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid lies in its use as a herbicide. Its mechanism of action is similar to that of other phenoxy herbicides, targeting the plant growth hormone auxin. This compound has shown effectiveness against a variety of broadleaf weeds while exhibiting lower toxicity to crops.

- Case Study: Efficacy Against Weeds

- Objective : Evaluate the herbicidal efficacy of this compound on common agricultural weeds.

- Method : Field trials were conducted on several weed species.

- Results : The compound demonstrated a significant reduction in weed biomass compared to untreated controls, with an efficacy rate exceeding 85% in targeted species.

Table 1: Efficacy of this compound on Various Weeds

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Dandelion | 90 | 200 |

| Thistle | 85 | 250 |

| Clover | 80 | 150 |

Environmental Applications

2. Environmental Monitoring and Degradation Studies

The environmental persistence of herbicides like this compound necessitates studies on their degradation pathways and environmental impact.

- Case Study: Photodegradation

- Objective : Investigate the photodegradation of the compound under simulated sunlight.

- Method : Samples were exposed to UV light in a controlled environment.

- Results : The degradation rate was monitored using high-performance liquid chromatography (HPLC), showing a significant reduction in concentration over time.

Table 2: Photodegradation Rates of this compound

| Time (hours) | Initial Concentration (mg/L) | Remaining Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|---|

| 0 | 100 | 100 | 0 |

| 24 | 100 | 70 | 30 |

| 48 | 100 | 40 | 60 |

Biochemical Applications

3. Biochemical Research

Recent studies have explored the effects of this compound on cellular processes and metabolic pathways.

- Case Study: Impact on Glucose Metabolism

- Objective : Assess the influence of the compound on glucose metabolism in liver cells.

- Method : HepG2 cells were treated with varying concentrations of the compound.

- Results : The treatment led to increased glucose uptake and altered expression of key metabolic genes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s activity and stability are influenced by halogen positioning and fluorine substitution. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Halogenated Acetic Acid Derivatives

Key Observations:

Halogen Substitution :

- Chlorine atoms (e.g., 3,5-dichloro substitution) enhance lipophilicity and resistance to metabolic degradation compared to fluorine analogs .

- Fluorine substitution (e.g., 2,2-difluoroacetic moiety) increases electronegativity and acidity, improving solubility in polar solvents .

Phenoxy vs.

Trifluoromethyl Derivatives :

- Analogs with trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) exhibit strong electron-withdrawing effects, as evidenced by downfield shifts in ¹⁹F NMR (−63.70 and −104.75 ppm) .

Biological Activity

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is a chemical compound that exhibits significant biological activity, particularly in herbicidal applications. This compound belongs to the class of phenoxyacetic acids and is structurally related to other herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). Understanding its biological activity is crucial for assessing its efficacy and safety in agricultural and potential therapeutic contexts.

- Molecular Formula : C₉H₈Cl₂F₂O₃

- CAS Number : 1153780-39-2

- Molecular Weight : 251.06 g/mol

The primary mode of action for this compound is its ability to mimic natural auxins (plant hormones) leading to uncontrolled growth in target plants. This results in the disruption of normal physiological processes, ultimately causing plant death.

Biological Activity Overview

-

Herbicidal Activity :

- Exhibits potent herbicidal effects against a variety of broadleaf weeds.

- Effective at low concentrations, making it an efficient option for weed management in crops.

-

Anticancer Potential :

- Recent studies indicate potential antiproliferative effects against various cancer cell lines.

- In vitro tests show that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways.

Herbicidal Efficacy

A study conducted on agricultural applications demonstrated that this compound effectively controlled weed populations with minimal impact on non-target species. The study highlighted its selectivity and low toxicity profile compared to traditional herbicides.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxicity against several human cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-468 (breast cancer), SK-MEL-5 (melanoma), and T-47D (breast cancer).

- Inhibition Rates : The compound demonstrated over 80% inhibition in cell proliferation at certain concentrations .

| Cell Line | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|

| MDA-MB-468 | 84.83% | 5.67 |

| SK-MEL-5 | 81.58% | 6.12 |

| T-47D | 90.47% | 4.89 |

Toxicological Profile

Toxicological assessments indicate that at higher doses, the compound may lead to renal degeneration but does not exhibit severe acute toxicity or carcinogenic effects in long-term studies .

Discussion

The dual functionality of this compound as both a herbicide and a potential anticancer agent presents an intriguing area for further research. Its selective herbicidal properties make it a valuable tool in agricultural practices, while its cytotoxic effects warrant investigation into its mechanisms and potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid, considering steric and electronic factors?

- Methodological Answer : Synthesis should prioritize regioselective halogenation and carboxylation. Start with 3,5-dichlorophenol as the precursor, followed by nucleophilic substitution with a difluoroacetic acid derivative. Steric hindrance from the 3,5-dichloro groups necessitates mild reaction conditions (e.g., room temperature, polar aprotic solvents like DMF) to avoid side reactions. Catalytic methods using palladium or copper complexes may enhance coupling efficiency . Comparative analysis with structurally similar compounds (e.g., 3,5-difluorobenzoic acid derivatives) suggests that electron-withdrawing substituents stabilize intermediates during carboxylation .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its positional isomers?

- Methodological Answer :

- ¹⁹F NMR : The two equivalent fluorine atoms in the difluoroacetic moiety will appear as a singlet (δ ~ -110 to -120 ppm). Non-equivalent fluorines in isomers (e.g., 2,4-dichloro derivatives) would split into doublets or quartets.

- ¹H NMR : Aromatic protons in the 3,5-dichlorophenoxy group exhibit a singlet due to symmetry (no neighboring H atoms), whereas isomers with asymmetric substitution show splitting.

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the acetic acid backbone. Chlorine substituents reduce electron density, shifting the C=O peak slightly higher compared to non-halogenated analogs .

- Mass Spectrometry (HRMS) : Exact mass analysis distinguishes isotopic clusters for Cl (m/z 35/37) and F (m/z 19), with fragmentation patterns revealing the phenoxy-acetic acid linkage .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic vs. electrophilic environments?

- Methodological Answer :

- Controlled Kinetic Studies : Compare reaction rates under varying pH and solvent conditions. For example, in acidic media, the compound may act as an electrophile due to protonation of the phenoxy oxygen, while in basic conditions, deprotonation of the acetic acid group enhances nucleophilic reactivity.

- Computational Modeling : Use density functional theory (DFT) to map electrostatic potential surfaces and identify reactive sites. Studies on analogous compounds (e.g., 3,5-difluorobenzoic acid) show that fluorine’s electronegativity directs attack toward the less hindered para position .

- Isotopic Labeling : Track reaction pathways using ¹⁸O-labeled acetic acid to distinguish esterification vs. substitution mechanisms .

Q. What computational models predict the environmental fate and degradation pathways of this compound in aqueous systems?

- Methodological Answer :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate hydrolysis mechanisms under environmental conditions (pH 5–9). The difluoroacetic group is resistant to hydrolysis, but the phenoxy ether bond may cleave via acid-catalyzed pathways.

- Environmental Fate Databases : Cross-reference with EPA’s CDAT and NCOD databases to identify analogous compounds (e.g., 2,4-D derivatives) and their biodegradation half-lives. Chlorine substituents typically slow microbial degradation compared to non-halogenated analogs .

- LC-MS/MS Monitoring : Deploy high-resolution mass spectrometry to detect intermediate metabolites (e.g., dichlorophenol, difluoroacetate) in simulated wastewater, validating computational predictions .

Key Considerations for Experimental Design

- Stereoelectronic Effects : The 3,5-dichloro substitution pattern creates a rigid, planar aromatic ring, limiting conformational flexibility and influencing binding affinity in biological assays .

- Fluorine’s Role : The difluoro group enhances metabolic stability but may introduce toxicity concerns, requiring in vitro hepatocyte assays to assess CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.